REACTION_SMILES
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[CH3:1][c:2]1[c:3](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:4][cH:5][c:6](=[O:8])[nH:7]1.[O:26]([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[c:15]1([NH:21][P:16]([NH2:17])(=[O:18])[O-:19])[cH:20][cH:22][cH:23][cH:24][cH:25]1>>[CH3:1][c:2]1[c:3](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:4][cH:5][c:6]([NH2:21])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]c(=O)ccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Oc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NP(=O)([O-])Nc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1nc(N)ccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |